molecular formula C14H9FN2O3S B2800583 (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate CAS No. 1385412-13-4

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate

货号: B2800583
CAS 编号: 1385412-13-4
分子量: 304.3
InChI 键: OEPQBUCRBXLHRX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Thiophene-Oxazole-Fluoropyridine Hybrid Architectures

The synthesis of hybrid heterocyclic systems traces its origins to the mid-20th century, when the van Leusen oxazole synthesis emerged as a pivotal method for constructing oxazole rings from aldehydes and tosylmethyl isocyanide (TosMIC) . This reaction enabled efficient access to 5-substituted oxazoles, which became key intermediates in medicinal chemistry. By the 1980s, the integration of oxazoles with thiophenes gained traction due to thiophene’s electron-rich aromatic system, which enhances π-π stacking interactions in biological targets . Fluoropyridine motifs entered the spotlight in the 2000s, as the fluorine atom’s electronegativity and small atomic radius proved advantageous for modulating pharmacokinetic properties, including metabolic stability and membrane permeability .

The convergence of these three systems—thiophene, oxazole, and fluoropyridine—reflects iterative advancements in cross-coupling chemistry. For instance, Suzuki-Miyaura and Stille couplings enabled the regioselective linkage of pre-functionalized heterocycles, as demonstrated in the synthesis of oligo-heteroaryles like BOxaPy and TOxaPy . These methods laid the groundwork for complex architectures such as (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate, where each heterocycle contributes distinct electronic and steric features.

属性

IUPAC Name

(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3S/c15-12-4-3-9(6-16-12)14(18)19-8-10-7-17-13(20-10)11-2-1-5-21-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPQBUCRBXLHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H10FN2O3S\text{C}_{12}\text{H}_{10}\text{F}\text{N}_2\text{O}_3\text{S}

This structure incorporates a thiophene ring, an oxazole moiety, and a fluorinated pyridine, which are key components contributing to its biological properties.

Antiviral Activity

Research indicates that compounds similar to This compound exhibit significant antiviral properties. Specifically, they have been identified as small molecule inhibitors of influenza A and B viruses. The mechanism involves the inhibition of viral replication, making these compounds potential candidates for antiviral therapies against respiratory viruses .

Antitumor Activity

The compound has also shown promise in antitumor applications. Studies have demonstrated that derivatives containing similar structural features can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, related compounds have been tested against breast cancer cell lines, revealing cytotoxic effects that suggest potential for development as anticancer agents .

Anti-inflammatory Properties

In addition to antiviral and antitumor activities, there is evidence supporting the anti-inflammatory effects of related compounds. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation, providing a therapeutic angle for conditions characterized by excessive inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the core structure can enhance potency and selectivity. For example:

ModificationEffect on Activity
Addition of halogensIncreased potency against viral targets
Alteration of functional groupsEnhanced solubility and bioavailability
Variation in alkyl chainsImproved cellular uptake

These modifications have been systematically studied to identify optimal configurations for desired biological outcomes.

Study 1: Antiviral Efficacy

A study conducted on a series of oxazole derivatives demonstrated that modifications similar to those in This compound resulted in significant inhibition of influenza virus replication in vitro. The most effective derivatives showed IC50 values in the low micromolar range, highlighting their potential as antiviral agents .

Study 2: Anticancer Activity

In another investigation focusing on breast cancer models, compounds with structural similarities exhibited substantial cytotoxicity against MCF-7 and MDA-MB-231 cell lines. The study revealed that certain derivatives initiated apoptosis through caspase activation pathways, suggesting their viability as lead compounds for further development .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Motifs and Electronic Effects

Thiophene and Oxazole Substitutions
  • Target Compound : The 1,3-oxazole ring is substituted at the 5-position with a thiophen-2-yl group, while the pyridine ring is fluorinated at the 6-position. This arrangement may enhance π-π stacking and dipole interactions in biological targets.
  • N-(4-Cyano-2-(thiophen-2-yl)-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide (): Features a thiophen-2-yl-substituted oxazole but lacks the pyridine carboxylate ester. This compound exhibited moderate anticancer activity (GI₅₀ in select cell lines) but high cytotoxicity (>100 µM) .
  • 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide (): Replaces the oxazole with an isoxazolo-pyridine system. The absence of fluorine and ester groups reduces electronic complexity compared to the target compound .
Fluorination Impact
  • The 6-fluorine in the target compound contrasts with 2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (), where 3,4-difluorophenyl groups enhance lipophilicity and metabolic stability . Fluorine in the pyridine ring may similarly improve bioavailability and target affinity.

Crystallographic and Analytical Methods

  • Structural Validation : The SHELX software suite () is widely used for refining small-molecule structures, suggesting that crystallographic data for the target compound (if available) would likely employ SHELXL for refinement .
  • Comparison with : Dihedral angles and bond lengths in thiophene-pyridine hybrids (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ) highlight conformational flexibility, which may influence the target compound’s bioactive conformation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate Oxazole-Pyridine Thiophen-2-yl, 6-fluoropyridine Not reported N/A
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Pyridine-Oxazole Thiophen-3-yl, Tosyl Not reported
N-(4-Cyano-2-(thiophen-2-yl)-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide Oxazole-Sulfonamide Thiophen-2-yl, 4-Cyan GI₅₀ in select cancer cell lines
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide Isoxazolo-Pyridine Thiophen-2-yl, Phenyl Not reported

Table 2: Crystallographic Refinement Tools

Compound Type Refinement Software Key Features Reference
Small-molecule hybrids SHELXL High-resolution data handling, twinning
Thiophene-pyridine derivatives WinGX/ORTEP Geometry visualization, CIF generation

常见问题

Q. What are the common synthetic routes for synthesizing (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate, and how are key intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multicomponent coupling reactions involving thiophene and pyridine derivatives. A typical approach involves:

Oxazole Formation : Cyclization of thiophene-2-carboxamide derivatives with propargyl bromide under CuCl catalysis to form the oxazole-thiophene core .

Esterification : Reaction of the oxazole-thiophene intermediate with 6-fluoropyridine-3-carboxylic acid using DCC/DMAP coupling agents in anhydrous dichloromethane .
Characterization : Intermediates are analyzed via 1H^1H-NMR (to confirm ester linkage at δ 4.8–5.2 ppm) and 19F^{19}F-NMR (for fluoropyridine confirmation). High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques ensures structural fidelity:
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, oxazole-CH2_2 at δ 5.1 ppm). 13C^{13}C-NMR confirms carbonyl carbons (ester at ~165–170 ppm).
  • FT-IR : Ester C=O stretches (~1720 cm1^{-1}) and fluoropyridine C-F vibrations (~1220 cm1^{-1}).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the oxazole-pyridine linkage .

Advanced Research Questions

Q. How do transition metal catalysts influence the regioselectivity and yield in the formation of the oxazole-thiophene moiety?

  • Methodological Answer : Transition metals like palladium and rhodium mediate key bond-forming steps:
  • Pd Catalysis : Enhances cross-coupling between thiophene halides and oxazole precursors via oxidative addition (e.g., Pd(PPh3_3)4_4 in THF at 80°C, yielding >75% regioselectivity) .
  • Rh Catalysis : Facilitates C–H activation in thiophene, enabling direct functionalization without pre-halogenation (e.g., [RhCl(cod)]2_2 with bidentate ligands, achieving 60–70% yield) .
    Optimization : Lower catalyst loading (1–2 mol%) and ligand screening (e.g., Xantphos) improve turnover .

Q. What strategies address discrepancies in reaction outcomes when using different nitrile substrates in multicomponent coupling reactions?

  • Methodological Answer : Steric and electronic effects of nitriles significantly impact product distribution:
  • Steric Hindrance : Bulky nitriles (e.g., tt-BuCN) terminate reactions early, yielding pyrrole intermediates instead of fused pyridines. This is resolved by using smaller nitriles (e.g., MeCN) or increasing reaction time .
  • Electronic Effects : Electron-deficient nitriles (e.g., CF3_3-CN) accelerate C≡N bond cleavage in zirconacyclobutene systems, requiring temperature modulation (60–80°C vs. 25°C for aryl-CN) .
    Validation : Kinetic studies (e.g., in situ 1H^1H-NMR monitoring) track intermediate formation .

Explain the role of Si–C bond cleavage in synthesizing related heterocycles and implications for this compound’s synthesis.

  • Methodological Answer :
    Si–C bond cleavage (e.g., via Zr or Rh catalysts) enables access to strained heterocycles:
  • Zr-Mediated Cleavage : Zirconocene reagents (e.g., Cp2_2ZrCl2_2) activate Si–C bonds in silacyclopropanes, forming reactive intermediates for pyridine-oxazole fusion .
  • Rh Catalysis : Rh(I) complexes cleave trialkylsilyl groups under mild conditions (25°C, THF), facilitating benzosilole formation, a strategy adaptable for fluoropyridine coupling .
    Challenge : Competing pathways (e.g., Si–C vs. C–N activation) require precise stoichiometric control (1:1.2 substrate:catalyst ratio) .

Data Contradiction Analysis

  • Catalyst-Dependent Outcomes : Pd-catalyzed silylene transfer () yields silacyclobutanes (70–80% yield), whereas Cu catalysts favor azasilacyclopentadienes (50–60% yield). Resolution involves mechanistic studies (DFT calculations) to identify rate-limiting steps (e.g., oxidative addition vs. ligand exchange) .
  • Steric vs. Electronic Effects : Larger substituents on nitriles () reduce reaction efficiency but improve selectivity for smaller heterocycles. Balancing these requires substrate pre-screening via computational tools (e.g., QSAR models) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。